

## Basic properties and characteristics of CFTR corrector 8

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                  |           |
|----------------------|------------------|-----------|
| Compound Name:       | CFTR corrector 8 |           |
| Cat. No.:            | B12407627        | Get Quote |

# A Technical Guide to CFTR Corrector 8 (ABBV/GLPG-2222)

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Cystic Fibrosis (CF) is a life-threatening autosomal recessive disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene. The most prevalent mutation, F508del, leads to misfolding and premature degradation of the CFTR protein, resulting in a significant reduction of the protein at the cell surface. CFTR correctors are a class of small molecules designed to rescue the trafficking and processing of misfolded CFTR, thereby increasing its cell surface density. This technical guide provides an in-depth overview of the basic properties and characteristics of **CFTR corrector 8**, also known as ABBV/GLPG-2222 or Galicaftor. This document details its mechanism of action, summarizes key quantitative data from preclinical studies, and provides an overview of the experimental protocols used to characterize this compound.

## Core Properties of CFTR Corrector 8 (ABBV/GLPG-2222)

**CFTR corrector 8**, chemically described as 4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic acid,



is a potent, orally bioavailable Type 1 (C1) CFTR corrector.[1][2] It was developed through a collaboration between AbbVie and Galapagos.[1]

### **Chemical Structure**

Compound Name: ABBV/GLPG-2222 (Galicaftor)

CAS Number: 1918142-35-4[3]

Molecular Formula: C28H21F4NO7

Molecular Weight: 559.46 g/mol [4]

### **Mechanism of Action**

ABBV/GLPG-2222 acts as a pharmacological chaperone to correct the misfolding of the F508del-CFTR protein. It is classified as a Type 1 (C1) corrector, which means it directly binds to and stabilizes the first membrane-spanning domain (MSD1) of the CFTR protein. This stabilization is thought to occur at an early stage of the protein's biogenesis in the endoplasmic reticulum. By stabilizing MSD1, ABBV/GLPG-2222 allosterically rescues the conformational defect in the nucleotide-binding domain 1 (NBD1) caused by the F508del mutation, promoting the proper assembly of the full-length protein and its trafficking to the cell surface.

### **Quantitative Data**

The following tables summarize the key in vitro and in vivo preclinical data for ABBV/GLPG-2222.

### Table 1: In Vitro Potency and Efficacy of ABBV/GLPG-2222



| Assay Type        | Cell<br>Line/System                                                     | Parameter | Value  | Reference |
|-------------------|-------------------------------------------------------------------------|-----------|--------|-----------|
| CSE-HRP Assay     | CFBE41o- cells                                                          | EC50      | 1 μΜ   |           |
| HBE-TECC<br>Assay | Primary human<br>bronchial<br>epithelial cells<br>(F508del/F508de<br>l) | EC50      | 3 μΜ   |           |
| HBE-TECC<br>Assay | Primary human<br>bronchial<br>epithelial cells<br>(F508del/F508de<br>l) | EC50      | <10 nM |           |
| HBE-TECC<br>Assay | Primary human<br>bronchial<br>epithelial cells<br>(F508del/F508de<br>l) | EC50      | 5 nM   |           |

CSE-HRP: Cell-based high-throughput screening using horseradish peroxidase-tagged CFTR; HBE-TECC: Human Bronchial Epithelial Transepithelial Chloride Conductance.

Table 2: In Vivo Pharmacokinetic Properties of

ABBV/GLPG-2222 in Rats

| Route of<br>Administrat<br>ion | Dose<br>(mg/kg) | T <sub>1</sub> / <sub>2</sub> (hours) | Bioavailabil<br>ity (%) | Hepatocyte<br>Clearance<br>(L/hr/kg) | Reference |
|--------------------------------|-----------------|---------------------------------------|-------------------------|--------------------------------------|-----------|
| Intravenous<br>(i.v.)          | 1               | 2.7                                   | -                       | Human: 1250                          |           |
| Oral (p.o.)                    | 1               | -                                     | 74                      | Rat: 775                             |           |



### **Signaling and Mechanistic Pathways**

The following diagrams illustrate the mechanism of action of ABBV/GLPG-2222 in the context of F508del-CFTR protein processing and the general workflow of a key in vitro assay.



Click to download full resolution via product page

Figure 1. Mechanism of action of ABBV/GLPG-2222 on F508del-CFTR trafficking.

### **Experimental Protocols**

Detailed methodologies for the key experiments cited are provided below. These protocols are based on the descriptions in the referenced literature and are intended to provide a general framework.

## Human Bronchial Epithelial (HBE) Transepithelial Chloride Conductance (TECC) Assay

This assay measures the function of CFTR channels at the apical membrane of primary HBE cells cultured on permeable supports.

 Cell Culture: Primary HBE cells from F508del homozygous donors are cultured on permeable inserts to form a polarized epithelial monolayer.

### Foundational & Exploratory





- Compound Incubation: Cells are incubated with varying concentrations of ABBV/GLPG-2222 for 18-24 hours to allow for CFTR correction.
- Ussing Chamber Electrophysiology: The permeable inserts are mounted in an Ussing chamber.
- Measurement of CFTR-mediated Current:
  - A chloride gradient is established across the epithelial monolayer.
  - The epithelial sodium channel (ENaC) is inhibited with a blocker (e.g., amiloride).
  - CFTR channels are maximally stimulated with a cAMP agonist (e.g., forskolin) and a CFTR potentiator.
  - The resulting change in transepithelial current is measured, which reflects the CFTRmediated chloride transport.
- Data Analysis: The EC<sub>50</sub> and maximal efficacy are calculated from the dose-response curve of the compound.





Click to download full resolution via product page

Figure 2. Experimental workflow for the HBE-TECC assay.



### In Vivo Pharmacokinetic Study in Rats

This protocol outlines the general procedure for determining the pharmacokinetic profile of ABBV/GLPG-2222 in rats.

- Animal Model: Male Sprague-Dawley rats are used.
- · Compound Administration:
  - Intravenous (i.v.): A single dose of ABBV/GLPG-2222 (e.g., 1 mg/kg) is administered via the tail vein.
  - Oral (p.o.): A single dose of ABBV/GLPG-2222 (e.g., 1 mg/kg) is administered by oral gavage.
- Blood Sampling: Blood samples are collected at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
- Plasma Preparation: Plasma is separated from the blood samples by centrifugation.
- Bioanalysis: The concentration of ABBV/GLPG-2222 in the plasma samples is determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters, including half-life (T<sub>1</sub>/<sub>2</sub>), clearance (Cl), volume of distribution (Vd), and oral bioavailability (F%).

### **Clinical Development Overview**

ABBV/GLPG-2222 has been evaluated in several clinical trials. Phase 1 studies in healthy volunteers demonstrated that the compound was safe and well-tolerated. Subsequent Phase 2a trials in CF patients with at least one F508del mutation showed that ABBV/GLPG-2222 could reduce sweat chloride concentrations, a key biomarker of CFTR function. It has also been investigated as part of a triple combination therapy with other CFTR modulators.

### Conclusion



**CFTR corrector 8** (ABBV/GLPG-2222) is a potent Type 1 CFTR corrector that has shown significant promise in preclinical models for rescuing the F508del-CFTR mutation. Its mechanism of action involves the direct stabilization of the MSD1 domain, leading to improved protein folding and trafficking. The quantitative data from in vitro and in vivo studies support its potential as a therapeutic agent for cystic fibrosis. The experimental protocols outlined in this guide provide a basis for the further investigation and characterization of this and similar compounds.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Mechanism of CFTR correction by type I folding correctors | Sciety [sciety.org]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of CFTR correction by type I folding correctors PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- To cite this document: BenchChem. [Basic properties and characteristics of CFTR corrector 8]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12407627#basic-properties-and-characteristics-of-cftr-corrector-8]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com